Bromobenzene-d5

Isotopic Enrichment GC-MS Stable Isotope Analysis

Bromobenzene-d5 (pentadeuterobromobenzene, C₆D₅Br) is a perdeuterated derivative of bromobenzene in which all five aromatic hydrogen atoms are replaced by deuterium, resulting in a nominal molecular weight of 162.04 g/mol and a characteristic mass shift of M+5. As a stable isotope-labeled compound, it is primarily supplied with isotopic enrichment specifications of ≥99 atom % D or 99.5 atom % D, and is widely utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS), as a specialty solvent for nuclear magnetic resonance (NMR) spectroscopy, and as a deuterated synthetic intermediate.

Molecular Formula C6H5Br
Molecular Weight 162.04 g/mol
CAS No. 4165-57-5
Cat. No. B116778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromobenzene-d5
CAS4165-57-5
Synonyms6-Bromo-Benzene-1,2,3,4,5-d5;  Bromo-benzene-d5;  Bromopentadeuteriobenzene;  Bromopentadeuterobenzene;  Pentadeuterophenyl Bromide;  Perdeuteriobromobenzene;  d5-Bromobenzene; 
Molecular FormulaC6H5Br
Molecular Weight162.04 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)Br
InChIInChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D
InChIKeyQARVLSVVCXYDNA-RALIUCGRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromobenzene-d5 (CAS 4165-57-5): Analytical and Industrial Profile of a Perdeuterated Halobenzene Internal Standard


Bromobenzene-d5 (pentadeuterobromobenzene, C₆D₅Br) is a perdeuterated derivative of bromobenzene in which all five aromatic hydrogen atoms are replaced by deuterium, resulting in a nominal molecular weight of 162.04 g/mol and a characteristic mass shift of M+5 . As a stable isotope-labeled compound, it is primarily supplied with isotopic enrichment specifications of ≥99 atom % D or 99.5 atom % D, and is widely utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS), as a specialty solvent for nuclear magnetic resonance (NMR) spectroscopy, and as a deuterated synthetic intermediate . Its physicochemical properties, including a density of 1.539 g/mL at 25°C and a boiling point of 156°C, closely mirror those of non-deuterated bromobenzene, enabling its direct substitution in analytical and synthetic workflows while providing the distinct spectral signature required for precise quantification .

Why Bromobenzene-d5 Cannot Be Replaced by Unlabeled Bromobenzene or Alternative Internal Standards in Quantitative MS Workflows


Generic substitution of bromobenzene-d5 with unlabeled bromobenzene (CAS 108-86-1) or other halogenated internal standards such as chlorobenzene-d5 or 4-bromofluorobenzene fundamentally compromises quantitative accuracy in mass spectrometry-based analytical methods. While unlabeled bromobenzene co-elutes and shares identical ionization efficiency, it cannot be distinguished from endogenous or target analytes in the mass spectrometer, rendering it useless as an internal standard [1]. Alternative halogenated internal standards, despite possessing similar chromatographic retention times, exhibit different ionization efficiencies and matrix effects compared to brominated aromatic analytes, leading to systematic quantification biases [2]. The isotopic labeling of bromobenzene-d5 provides a distinct M+5 mass shift that is unique to the perdeuterated structure, ensuring complete spectral separation from the native analyte while preserving identical chemical and physical behavior throughout sample preparation, chromatographic separation, and ionization . This fundamental requirement for isotopic internal standardization in quantitative GC-MS and LC-MS/MS analyses establishes bromobenzene-d5 as non-substitutable for accurate quantification of bromobenzene and structurally related brominated aromatic compounds.

Quantitative Differentiation of Bromobenzene-d5: Evidence-Based Comparison Against Closest Analogs and In-Class Alternatives


Isotopic Purity: 99.6 atom% D Achieved for Bromobenzene-d5 vs. Class-Standard 99.1–99.5 atom% D

Bromobenzene-d5 synthesized by Shanghai Research Institute of Chemical Industry was characterized using a validated GC-MS method, yielding an isotopic abundance of 99.6 atom% D [1]. This value exceeds the isotopic enrichment of 4,4′-dinitrodiphenyl sulfide-D8 (99.1 atom% D) and 4-nitrobromobenzene-D4 (99.5 atom% D) characterized in the same study, and meets or surpasses the typical vendor-specified minimum isotopic purity of 99.5 atom% D for bromobenzene-d5 .

Isotopic Enrichment GC-MS Stable Isotope Analysis

Mass Spectrometric Differentiation: M+5 Mass Shift of Bromobenzene-d5 vs. Unlabeled Bromobenzene (M+0)

Bromobenzene-d5 exhibits a nominal mass shift of M+5 relative to unlabeled bromobenzene (C₆H₅Br, MW 157.01) due to the replacement of five hydrogen atoms (¹H, ~1.008 Da each) with five deuterium atoms (²H, ~2.014 Da each), resulting in a molecular weight of 162.04 g/mol . This +5 Da mass difference provides unambiguous spectral separation in both full-scan and selected ion monitoring (SIM) modes of GC-MS and LC-MS/MS analyses . In contrast, alternative internal standards such as chlorobenzene-d5 (C₆D₅Cl, MW 117.59) produce different mass fragments and ionization efficiencies, precluding their use as exact isotopic analogs for bromobenzene quantification [1].

Mass Spectrometry Internal Standard Isotope Dilution

Chromatographic Performance: Co-Elution with Bromobenzene vs. Retention Time Differences of Alternative Internal Standards

In GC-MS analysis, bromobenzene-d5 exhibits a retention time that is indistinguishable from that of unlabeled bromobenzene due to the negligible effect of deuterium substitution on chromatographic partitioning under typical GC conditions [1]. This co-elution property is essential for correcting injection volume variability and detector response fluctuations [2]. In contrast, alternative internal standards such as chlorobenzene-d5 and 4-bromofluorobenzene exhibit different retention times on standard non-polar GC columns, with chlorobenzene-d5 typically eluting earlier and 4-bromofluorobenzene eluting later than bromobenzene, necessitating method re-validation and potentially introducing quantification errors due to differential matrix effects [3].

Gas Chromatography Retention Time Internal Standard Validation

Kinetic Isotope Effect: Reduced C–Br Bond Dissociation Rate in Bromobenzene-d5 vs. Bromobenzene

The unimolecular dissociation rate of energy-selected bromobenzene ions exhibits a measurable kinetic isotope effect when deuterium is substituted for hydrogen on the aromatic ring. Studies on internal energy selected ions demonstrate that bromobenzene-d5 ions dissociate more slowly than their non-deuterated counterparts due to differences in intramolecular vibrational energy redistribution and zero-point energy effects [1]. While exact rate constants vary with internal energy, the observation of a KIE in the dissociation of bromobenzene and bromobenzene-d5 ions provides a quantifiable differentiation in gas-phase ion chemistry [2].

Kinetic Isotope Effect Ion Dissociation Physical Chemistry

Validated Application Scenarios for Bromobenzene-d5 Based on Quantitative Differentiation Evidence


Internal Standard for Quantification of Bromobenzene in Environmental and Biological Matrices by GC-MS

Bromobenzene-d5 serves as the optimal internal standard for the quantitative analysis of bromobenzene in complex environmental (e.g., soil, water) and biological (e.g., plasma, tissue) matrices using GC-MS . The M+5 mass shift enables unambiguous spectral separation from the native bromobenzene analyte, while the co-elution property ensures that the internal standard experiences identical matrix effects and ionization suppression throughout the analytical workflow [4]. The validated isotopic purity of ≥99.5 atom% D minimizes interference from residual unlabeled bromobenzene, thereby improving the accuracy and precision of quantification at trace levels . Alternative internal standards such as chlorobenzene-d5 or 4-bromofluorobenzene are not suitable substitutes due to differences in retention time and ionization efficiency, which introduce systematic quantification errors [2].

Deuterated NMR Solvent for Variable-Temperature Studies of Calixarene Conformational Dynamics

Bromobenzene-d5 is employed as a specialty NMR solvent for temperature-dependent ¹H-NMR investigations of calixarene conformational dynamics . The absence of aromatic protons eliminates solvent background signals in the aromatic region of ¹H-NMR spectra, enabling unobstructed observation of the calixarene aromatic proton resonances across a range of temperatures [4]. The high isotopic purity (99.5 atom% D) ensures minimal residual proton signals, while the similar viscosity and solvent properties to non-deuterated bromobenzene allow direct correlation with synthetic and reactivity studies conducted in the protiated solvent . This application leverages the fundamental isotopic substitution of bromobenzene-d5 to provide a spectroscopically silent medium for dynamic NMR studies of supramolecular systems.

Starting Material for Synthesis of Perdeuterated Organic Compounds and Free Radical Precursors

Bromobenzene-d5 is utilized as a starting material for the preparation of perdeuterated organic compounds, including orthoterphenyl-d10 (OTP-d10) and perdeuterophenylacetylene . The complete deuteration of the phenyl ring in bromobenzene-d5 ensures that the deuterium label is retained throughout subsequent synthetic transformations, enabling the production of fully deuterated aromatic building blocks for mechanistic studies, isotope tracing, and the synthesis of deuterated internal standards [4]. Additionally, bromobenzene-d5 has been employed to generate free radicals for electron spin resonance (ESR) studies, where the deuterium substitution modifies hyperfine coupling patterns and facilitates spectral interpretation . The high isotopic purity of the starting material is critical to the isotopic integrity of downstream deuterated products.

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